Trichlorosilane

Beschreibung

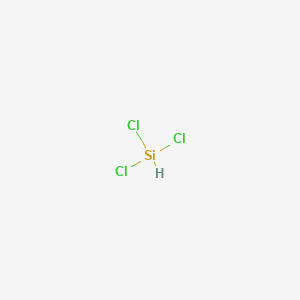

Structure

3D Structure

Eigenschaften

IUPAC Name |

trichlorosilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3HSi/c1-4(2)3/h4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHXKXAHOVTTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SiH](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3HSi, HSiCl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Trichlorosilane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trichlorosilane | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 7 °F. Vapor and liquid cause burns. More dense than water. Vapors are heavier than air., Liquid, Colorless fuming liquid with a pungent odor; [ICSC], COLOURLESS VOLATILE FUMING LIQUID WITH PUNGENT ODOUR. | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

90 °F at 760 mmHg (USCG, 1999), 31.8 °C at 760 mm Hg, also reported as 36.5 °C /at 760 mm Hg/, 31.8 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than -58 °F (USCG, 1999), [ERG 2016] -14 °C, 7 °F (-14 °C) (Open cup), -27 °C c.c. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |

| Record name | Trichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in benzene, carbon disulfide, chloroform, carbon tetrachloride, Sol in ether, heptane, perchloroethylene, Solubility in water: reaction | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 1123 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 1123 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.344 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3417 at 20 °C/4 °C; 1.3830 at 0 °C/4 °C, Relative density (water = 1): 1.34 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.67 (AIR= 1), Relative vapor density (air = 1): 4.7 | |

| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 49-131 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 49-131 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

594.0 [mmHg], Vapor pressure, kPa at 20 °C: 65.8 | |

| Record name | Trichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

10025-78-2 | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-197 °F (USCG, 1999), -126.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Trichlorosilane Synthesis: Advanced Methodologies and Reaction Kinetics

Hydrochlorination of Metallurgical Grade Silicon

Si (s) + 3 HCl (g) → HSiCl₃ (g) + H₂ (g)

This process is conducted at elevated temperatures and typically employs a catalyst to achieve commercially viable reaction rates and product selectivity. The use of MGS introduces various impurities that can act as either promoters or inhibitors, significantly impacting the catalytic system's performance.

The hydrochlorination of silicon is almost exclusively carried out in Fluidized Bed Reactors (FBRs). In an FBR, a stream of hot hydrogen chloride gas is passed upward through a bed of finely ground metallurgical silicon and catalyst particles at a velocity sufficient to suspend the solids, causing the entire mixture to behave as a fluid. This reactor configuration offers several critical advantages over fixed-bed systems:

Superior Heat Transfer: The primary reaction is highly exothermic. The vigorous mixing within the fluidized bed ensures a uniform temperature distribution, preventing the formation of localized hot spots which would otherwise promote the formation of undesirable byproducts like silicon tetrachloride (SiCl₄). Heat is efficiently removed via internal cooling coils.

Excellent Mass Transfer: The intimate contact between the gas (HCl) and solid (Si) phases maximizes the interfacial area available for reaction, leading to higher conversion rates.

Continuous Operation: FBRs allow for the continuous feeding of solid reactants and withdrawal of spent solids, making them ideal for large-scale, uninterrupted industrial production.

Optimization of the FBR system involves precise control over the superficial gas velocity to maintain stable fluidization without excessive entrainment of fine particles, management of the silicon particle size distribution to ensure consistent reactivity, and strategic design of the gas distributor plate to promote uniform fluidization across the reactor bed.

The efficiency of trichlorosilane synthesis is critically dependent on the careful manipulation of several process parameters. Yield is typically defined as the amount of this compound produced relative to the amount of silicon consumed, while selectivity refers to the molar fraction of this compound in the total chlorosilane product stream.

Operating pressure influences both reaction kinetics and equilibrium. According to Le Chatelier's principle, the forward reaction (3 moles of gas → 2 moles of gas) is favored by an increase in pressure. Kinetically, higher pressure increases the partial pressure of hydrogen chloride, which can accelerate the reaction rate. However, excessively high pressures can negatively impact the fluidization dynamics and may alter the adsorption-desorption behavior of reactants and products on the catalyst surface, thereby affecting selectivity. The optimal pressure is a balance between achieving high reaction rates and maintaining favorable product distribution.

Table 1: Effect of Reactor Pressure on Process Performance (Note: Data is illustrative of general trends at a constant temperature of 320°C and fixed molar ratio.)

| Pressure (MPa) | HCl Conversion (%) | This compound Selectivity (%) | Silicon Tetrachloride Selectivity (%) |

| 0.2 | 85.1 | 91.5 | 7.5 |

| 0.4 | 89.3 | 90.2 | 8.8 |

| 0.6 | 92.5 | 88.6 | 10.4 |

| 0.8 | 94.2 | 87.1 | 11.9 |

Temperature is the most critical parameter for controlling selectivity. The formation of this compound is favored within a relatively narrow temperature window, typically between 280°C and 340°C. Below this range, the reaction rate is impractically slow. Above this range, the selectivity shifts dramatically towards the formation of silicon tetrachloride, primarily through the consecutive reaction:

HSiCl₃ (g) + HCl (g) → SiCl₄ (g) + H₂ (g)

Maintaining a uniform temperature profile within the optimal range is paramount and is a key advantage of the FBR system. Precise control via internal cooling systems prevents temperature excursions that would reduce the this compound yield.

Table 2: Effect of Reactor Temperature on this compound Yield and Selectivity (Note: Data is illustrative of general trends at a constant pressure of 0.5 MPa and fixed molar ratio.)

| Reactor Temperature (°C) | Silicon Conversion (%) | This compound Yield (%) | This compound Selectivity (%) |

| 260 | 45 | 42 | 93.3 |

| 300 | 82 | 76 | 92.7 |

| 340 | 95 | 86 | 90.5 |

| 380 | 98 | 75 | 76.5 |

| 420 | 99 | 54 | 54.5 |

Table 3: Effect of HCl:Si Molar Feed Ratio on Conversion and Selectivity (Note: Data is illustrative of general trends at a constant temperature of 320°C and pressure of 0.5 MPa.)

| HCl:Si Molar Feed Ratio | Silicon Conversion (%) | This compound Selectivity (%) | Relative TCS Productivity |

| 2.0 | 68 | 94.1 | 85 |

| 2.5 | 84 | 92.5 | 98 |

| 3.0 | 91 | 90.8 | 100 |

| 3.5 | 96 | 88.2 | 96 |

| 4.0 | 98 | 85.0 | 91 |

The direct hydrochlorination of silicon is not a spontaneous surface reaction but a complex catalytic process. Copper is the indispensable catalyst, typically added to the MGS feedstock. The mechanism is understood to proceed through several key steps:

Catalyst Activation: Gaseous hydrogen chloride reacts with the copper catalyst to form active species, predominantly copper(I) chloride (CuCl), which is mobile on the silicon surface at reaction temperatures.

Silicon Surface Attack: The active CuCl species attacks the silicon lattice, weakening Si-Si bonds and abstracting silicon atoms to form highly reactive intermediates. A leading proposed intermediate is dichlorosilylene (B1217353) (:SiCl₂), which is then released into the gas phase near the surface.

Product Formation: The dichlorosilylene intermediate readily reacts with an additional molecule of hydrogen chloride to form the target product, this compound. :SiCl₂ + HCl → HSiCl₃

Catalyst Regeneration: The process regenerates the catalyst, allowing it to participate in further reaction cycles.

Impurities present in the MGS or added as co-catalysts play a vital role. Promoters such as zinc and tin are known to enhance selectivity towards this compound, possibly by modifying the electronic properties of the copper catalyst or stabilizing key intermediates. Conversely, inhibitors like lead and aluminum can poison the active sites or alter the reaction pathway to favor the formation of silicon tetrachloride, thereby reducing process efficiency.

Catalytic Mechanisms in Direct Chlorination

Role of Metal Impurities in Technical Grade Silicon

The direct synthesis of this compound is significantly affected by the presence of metal impurities within the technical grade silicon feedstock. researchgate.net These impurities can act as catalysts or inhibitors, influencing both the reaction rate and the selectivity towards this compound over other chlorosilanes. pyrometallurgy.co.za

Key findings from research indicate that:

Aluminum (Al) and Iron (Fe) : These common impurities in metallurgical grade silicon tend to lower the reaction initiation temperature. pyrometallurgy.co.za Iron-rich aluminum-iron-silicon (Al-Fe-Si) phases actively react with hydrogen chloride (HCl), while aluminum-rich phases are consumed and form gaseous products. pyrometallurgy.co.za However, the presence of iron can also lead to the formation of FeCl₂, which accumulates in the reactor. pyrometallurgy.co.za Some studies suggest that while aluminum can increase this compound selectivity, the FeCl₂ formed during the process can decrease it. pyrometallurgy.co.za

Calcium (Ca) : Calcium appears to have an inhibitory effect, increasing the reaction start temperature. pyrometallurgy.co.za The solid Al₂CaSi phase can influence the surface of the surrounding silicon, thereby raising the temperature required for the process to begin. pensoft.net

Copper (Cu) : While not a typical impurity in the same vein as Al or Fe in the direct process for this compound, copper is a well-known catalyst, particularly in the Müller-Rochow direct process for methylchlorosilanes. google.com In the context of related processes like the hydrochlorination of silicon tetrachloride, copper catalysts significantly increase the reaction rate. pensoft.net

Table 1: Influence of Metal Impurities on this compound Synthesis

| Impurity | Effect on Reaction Start Temperature | Impact on Selectivity/Reactivity | Notes |

|---|---|---|---|

| Aluminum (Al) | Decreases | Increases TCS selectivity pyrometallurgy.co.za | Al-rich phases are consumed, forming gaseous products pyrometallurgy.co.za |

| Iron (Fe) | Decreases | Can decrease TCS selectivity due to FeCl₂ formation pyrometallurgy.co.za | Iron-rich phases are highly reactive with HCl pyrometallurgy.co.zapensoft.net |

| Calcium (Ca) | Increases | Inhibitory effect pyrometallurgy.co.zapensoft.net | Affects the surface of the parent silicon pensoft.net |

Surface Chemistry and Reaction Pathway Elucidation

The synthesis of this compound on the silicon surface is a complex catalytic process. The reaction pathway begins with the adsorption of hydrogen chloride (HCl) onto the silicon surface. pensoft.net Studies suggest that this adsorption is accompanied by the diffusion of chlorine into the bulk of the silicon material, an early step in the inductive phase of the direct process. pensoft.net

However, this is a simplified representation. The actual mechanism involves a series of surface-mediated steps. The presence of catalytic metal impurities plays a crucial role in these steps. The surface of the silicon particles that is free from these catalytic metals is considered not to participate directly in the reaction. pensoft.net The understanding of these surface phenomena is critical for optimizing reactor design and process conditions to maximize this compound yield. researchgate.netpensoft.net

By-product Formation and Minimization Strategies

During the direct synthesis of this compound, several by-products are inevitably formed. researchgate.netpensoft.net The primary by-products include tetrachlorosilane (B154696) (SiCl₄), dichlorosilane (B8785471) (H₂SiCl₂), and various high and low boiling point compounds containing Si-Si or Si-O-Si bonds. pensoft.net Managing the formation of these by-products is crucial for process efficiency and the purity of the final product.

Tetrachlorosilane Generation Pathways

Tetrachlorosilane (STC) is a major by-product and is understood to be formed in a consecutive reaction where the primary product, this compound, reacts further with HCl. researchgate.net

The reaction is as follows: SiHCl₃ + HCl → SiCl₄ + H₂ researchgate.net

As tetrachlorosilane is the thermodynamically stable product, its formation is favored at higher temperatures. pyrometallurgy.co.za Therefore, controlling the reaction temperature is a key strategy to minimize its production and enhance the kinetically favored this compound. pyrometallurgy.co.za Industrial processes aim for conditions that provide the highest possible this compound selectivity while managing a preset tetrachlorosilane content. pensoft.net

Dichlorosilane and Other Chlorosilane By-products

Dichlorosilane (DCS) is another significant by-product of the direct synthesis process. wikipedia.org Its formation can occur alongside this compound, especially when catalysts are employed. researchgate.net Dichlorosilane is also a by-product of the disproportionation of this compound. wikipedia.org The main byproducts from the direct process that require separation from this compound include silicon tetrachloride, hexachlorodisilane (B81481) (Si₂Cl₆), and dichlorosilane. wikipedia.org

Management of High and Low Boiling Point Compounds

The product stream from the synthesis reactor contains a mixture of chlorosilanes with varying boiling points. Effective management of these compounds is essential for an efficient and economical process.

High Boiling Point Compounds : These include polysilanes and siloxanes. pensoft.netgoogle.com In some process configurations, high-boiling point residues from distillation can be treated to recover valuable chlorosilanes. google.com For instance, high-boiling fractions can be reacted with halides or other chlorosilanes to convert them into lower-boiling products. google.com

Purification of the raw this compound stream is typically achieved through distillation, which separates the various components based on their boiling points. wikipedia.orggoogle.com

Conversion of Tetrachlorosilane to this compound

One of the primary methods is the hydrogenation of tetrachlorosilane . This process can be carried out in a few ways:

Homogeneous High-Temperature Conversion : This method involves reacting tetrachlorosilane with hydrogen at high temperatures, typically between 700°C and 1400°C, followed by rapid cooling (quenching) of the product mixture. pensoft.net The reaction is: SiCl₄ + H₂ ⇌ SiHCl₃ + HCl . pensoft.net The design of converters for this process is often similar to silicon deposition reactors, using electrically heated graphite (B72142) rods. pensoft.net

Catalytic Hydrochlorination : This process involves reacting tetrachlorosilane and hydrogen in the presence of metallurgical silicon and a catalyst, usually at lower temperatures (around 525–575 °C) and can be performed in a fluidized bed reactor. pensoft.netpensoft.net The reaction is: 3SiCl₄ + 2H₂ + Si → 4SiHCl₃ . epo.orgepo.org Catalysts, such as copper or iron, can increase the this compound yield and reduce the reaction initiation time. pensoft.netpensoft.net Other metals like cobalt, nickel, and palladium also show catalytic activity. pensoft.net

Another approach is the redistribution or anti-disproportionation reaction , where tetrachlorosilane reacts with dichlorosilane in the presence of a catalyst to produce this compound. pensoft.netresearchgate.net This method can be integrated with distillation in a reactive distillation column. pensoft.net

Table 2: Comparison of Tetrachlorosilane Conversion Methods

| Conversion Method | Typical Temperature | Key Features |

|---|---|---|

| Homogeneous Hydrogenation | 700 - 1400 °C pensoft.net | High temperature, rapid quenching required. pensoft.net |

| Catalytic Hydrochlorination | 525 - 575 °C pensoft.netpensoft.net | Lower temperature, uses silicon and catalysts (e.g., Cu, Fe). pensoft.net |

| Redistribution Reaction | Varies with catalyst | Reacts SiCl₄ with SiH₂Cl₂. pensoft.netresearchgate.net Often uses reactive distillation. pensoft.net |

Homogeneous Hydration Processes

Homogeneous hydration, also known as high-temperature conversion, involves the reaction of silicon tetrachloride (SiCl₄) with hydrogen (H₂) at elevated temperatures to produce this compound and hydrogen chloride (HCl). pensoft.netpensoft.net The core reaction is as follows:

SiCl₄ + H₂ ⇄ SiHCl₃ + HCl pensoft.net

This process is typically carried out at temperatures ranging from 700 to 1400 °C. pensoft.net

High-Temperature Conversion Thermodynamics

The thermodynamics of the homogeneous hydration of silicon tetrachloride are a critical aspect of the synthesis of this compound. This endothermic reaction is governed by equilibrium, which is significantly influenced by temperature and pressure. researchgate.netgoogle.com At atmospheric pressure, the conversion of silicon tetrachloride to this compound is thermodynamically limited. researchgate.net For instance, at temperatures between 900 and 1200 °C and a SiCl₄:H₂ molar ratio of 1:1 to 1:3, the this compound yield is typically around 12–13%. pensoft.net

The thermodynamically attainable efficiency for the deposition of silicon from this compound remains relatively constant across a range of temperatures, being 22.9% at 900°C and 23.0% at 1000°C, but decreases slightly to 21.8% at 1100°C. osti.gov The reaction to convert silicon tetrachloride to this compound is thermodynamically constrained, with the equilibrium conversion showing little dependence on temperature but increasing with higher pressure and a greater H₂/SiCl₄ feed ratio. researchgate.net

Rapid Mixture Cooling Techniques

To maximize the yield of this compound from the high-temperature conversion process, rapid cooling, or quenching, of the reaction mixture is essential. pensoft.net This is because the reverse reaction, the decomposition of this compound back into silicon tetrachloride and hydrogen, is favored at lower temperatures. google.com By rapidly cooling the gas mixture to below 800°C, and preferably to around 300°C within milliseconds, the equilibrium is "frozen," preserving the higher concentration of this compound achieved at the reaction temperature. pensoft.netgoogle.com

Silicon Hydrochlorination (Cold Conversion)

3SiCl₄ + 2H₂ + Si ⇄ 4SiHCl₃ pensoft.net

This reaction is weakly endothermic and produces smaller quantities of byproducts like dichlorosilane (SiH₂Cl₂) and hydrogen chloride compared to other methods. pensoft.net

Thermodynamic Limitations and Equilibrium Considerations

The hydrochlorination of silicon is also subject to thermodynamic limitations. pensoft.net At atmospheric pressure and temperatures between 500 and 600 °C, the equilibrium yield of this compound is approximately 20 mol%. pensoft.net Increasing the pressure can enhance the yield; for example, at 35 MPa, yields between 14 to 38 mol% have been achieved, depending on other process parameters. pensoft.netresearchgate.net

Thermodynamic calculations indicate that at 5 MPa and 200°C with a SiCl₄:H₂ ratio of 1:5, the conversion rate of silicon tetrachloride can reach 41%. pensoft.net However, even at elevated pressures, a significant portion of the silicon tetrachloride remains unconverted, necessitating recycling steps in an industrial process. pensoft.net The ratio of this compound to silicon tetrachloride in the product stream is a complex function of both reaction kinetics and thermodynamic equilibrium. For instance, at 300°C, the weight ratio of TCS to STC is favorable at 85/15, but this ratio inverts to a highly undesirable 15/85 at 400°C. google.com

| Synthesis Method | Reaction | Temperature (°C) | Pressure | Typical this compound Yield | Key Thermodynamic Feature |

|---|---|---|---|---|---|

| Homogeneous Hydration | SiCl₄ + H₂ ⇄ SiHCl₃ + HCl | 700–1400 | Atmospheric | 12–13% | Equilibrium shifts to reactants at lower temperatures. pensoft.net |

| Silicon Hydrochlorination | 3SiCl₄ + 2H₂ + Si ⇄ 4SiHCl₃ | 500–600 | Atmospheric | ~20 mol% | Yield increases with pressure. pensoft.net |

| Silicon Hydrochlorination | 3SiCl₄ + 2H₂ + Si ⇄ 4SiHCl₃ | 400–525 | ~35 MPa | 14–38 mol% | Higher pressure favors product formation. pensoft.netresearchgate.net |

Impact of Silicon Morphology and Particle Coarseness

The physical characteristics of the silicon feedstock, such as its morphology and particle size, play a significant role in the kinetics of the hydrochlorination reaction. Research has shown that the reaction primarily occurs on the surface of the silicon particles. pensoft.net Therefore, factors that influence the available surface area and the nature of that surface can impact the reaction rate and this compound yield.

The coarseness of the silicon powder is a critical parameter. pensoft.netresearchgate.net While specific optimal particle size ranges are often proprietary, it is generally understood that a finer powder provides a larger surface area for the reaction to occur, which can lead to a higher reaction rate. However, extremely fine particles can lead to issues with fluidization in the reactor. acs.org The presence of impurities in the metallurgical-grade silicon can also influence the reaction, as these can act as catalysts or inhibitors. pyrometallurgy.co.za For instance, the reaction start temperature is lowered by the presence of aluminum-iron and iron phases in the silicon, while calcium can raise it. pyrometallurgy.co.za

Catalytic Enhancement with Copper and Iron Systems

To overcome the thermodynamic limitations and increase the reaction rate of silicon hydrochlorination, catalysts are widely employed. pensoft.net Copper and iron are the most common and effective catalysts for this process. pensoft.netnasa.gov The addition of a catalyst can significantly increase the this compound yield and reduce the reaction initiation time, which can otherwise be as long as 30 minutes to 2 hours. pensoft.net

Copper is a particularly effective catalyst, with studies showing that at 30 MPa, the hydrochlorination process rate is six times higher with a copper catalyst compared to an iron-catalyzed or uncatalyzed process. pensoft.netpensoft.net In the absence of an added copper catalyst, the reaction is often catalyzed by the iron impurities naturally present in the metallurgical-grade silicon. pensoft.net Research using advanced surface analysis techniques has shown that the hydrochlorination reaction occurs predominantly in iron-rich regions on the silicon particle surface. pensoft.net

The catalytic mechanism is thought to involve the formation of metal silicides on the silicon surface. researchgate.net The reaction may proceed through the formation of an intermediate silyl (B83357) (SiCl₂) species on the catalyst surface from the adsorption of silicon tetrachloride. pensoft.netpensoft.net Hydrogen molecules then interact with the solid phase, leading to the generation of hydrogen chloride on the surface, which subsequently reacts with the adsorbed SiCl₂ to form this compound. pensoft.netpensoft.net

| Catalyst System | Operating Conditions | Observed Effect | Reference |

|---|---|---|---|

| Copper | 400–525 °C, ~35 MPa | TCS yield of 14 to 38 mol% | pensoft.netresearchgate.net |

| Iron (as impurity) | 500-600 °C, Atmospheric Pressure | Reaction occurs in iron-rich surface regions. | pensoft.net |

| Copper vs. Iron | 660 °C, 30 MPa | Copper catalyst leads to a 6-fold higher reaction rate than iron. | pensoft.netpensoft.net |

| Nickel and Copper (binary) | Not specified | Synergistic effect noticeably affects the SiCl₄ conversion rate. | pensoft.netpensoft.net |

Mechanistic Studies of SiCl₂ Formation and Sequential HCl Addition

A key area of research in this compound synthesis revolves around understanding the fundamental reaction mechanisms, particularly the formation of dichlorosilylene (SiCl₂) as a reactive intermediate. In the hydrochlorination of silicon tetrachloride (SiCl₄) over a catalyst, the process is understood to initiate with the adsorption of SiCl₄ molecules onto the catalyst surface. researchgate.net

Experimental evidence suggests that the formation of metal silicides is an initial step. researchgate.net These silicides then interact with hydrogen chloride (HCl). The proposed mechanism involves the formation of SiCl₂ on the catalyst surface from the adsorbed SiCl₄. pensoft.netresearchgate.net Subsequently, this compound is formed through the sequential addition of HCl to this adsorbed SiCl₂ intermediate. pensoft.netresearchgate.netpensoft.net This multi-step process underscores the importance of the catalyst surface in facilitating the reaction.

The reaction can be summarized as follows:

Adsorption: SiCl₄(g) → SiCl₄(ads)

Intermediate Formation: SiCl₄(ads) → SiCl₂(ads) + Cl₂(g)

Sequential Addition: SiCl₂(ads) + HCl(g) → SiHCl₃(ads)

Desorption: SiHCl₃(ads) → SiHCl₃(g)

Catalyzed Redistribution and Anti-Disproportionation Reactions

Catalyzed redistribution, or anti-disproportionation, reactions offer an alternative route to this compound, utilizing silicon tetrachloride and dichlorosilane (SiH₂Cl₂) as reactants. pensoft.netresearchgate.net This method is particularly relevant as both SiCl₄ and SiH₂Cl₂ are byproducts in silicon manufacturing processes. pensoft.net The reaction is typically carried out in reaction and rectifying columns. pensoft.net

Process simulation and optimization studies have shown that high conversion rates, between 98-99%, can be achieved under optimized conditions. researchgate.net The use of a fixed-bed reactor with a suitable catalyst is crucial for the process's efficiency. researchgate.net This method allows for the effective recycling of byproducts, contributing to a more economical and sustainable production cycle. pensoft.netresearchgate.net

| Parameter | Optimal Condition | Reference |

| Reaction Temperature | 55 °C | researchgate.net |

| Reaction Pressure | 0.7 MPa (G) | researchgate.net |

| Feed Space Velocity | 250 kg/h | researchgate.net |

Alternative Synthesis Pathways

Beyond traditional methods, research into alternative synthesis pathways for this compound aims to improve yield, reduce energy consumption, and enhance purity. Plasma-based techniques and gas-phase condensation reactions are two prominent examples.

Plasma Chemical Reduction of Silicon Tetrachloride

Plasma chemical methods are a promising alternative for the hydrogenation of silicon tetrachloride, offering the potential for higher yields and lower energy consumption compared to conventional high-temperature processes. researchgate.netmdpi.com These methods utilize the reactive species generated in a plasma environment, such as atoms, radicals, and ions, to drive the chemical reactions. mdpi.com

The primary reaction in this process is: SiCl₄ + H₂ → SiHCl₃ + HCl

Different types of plasma discharges, including radio-frequency (RF) arc discharge and microwave discharge, have been investigated for this purpose. researchgate.netmdpi.com Studies have demonstrated the feasibility of achieving high this compound yields, with some reporting up to 60%. researchgate.net

A significant advantage of plasma-based synthesis is the potential for in-situ purification. mdpi.com The high-energy plasma environment can facilitate reactions that convert impurities into forms that are more easily separated. mdpi.com For instance, boron trichloride (B1173362) (BCl₃), a common impurity, can be converted to solid boron silicide (SiB₄) through a reaction with SiCl₄ and hydrogen in the plasma. mdpi.com

Furthermore, organochlorine impurities present in the initial silicon tetrachloride can also be reduced during the plasma chemical reduction process. mdpi.com This simultaneous synthesis and purification capability makes plasma methods particularly attractive for producing high-purity this compound.

In plasma environments, multiple reaction pathways can occur concurrently. Besides the primary reaction forming this compound, the reduction of silicon tetrachloride can also lead to the formation of elemental silicon. mdpi.com

SiCl₄ + 2H₂ → Si(s) + 4HCl

The relative rates of these concurrent reactions are influenced by factors such as the H₂:SiCl₄ molar ratio, pressure, and energy input. researchgate.net Thermodynamic analysis indicates that the equilibrium yield of this compound is favored in a specific temperature range, typically between 1000–1500 K. mdpi.com Careful control of reaction conditions is therefore essential to maximize the yield of the desired this compound product.

Impurity Reduction Mechanisms in Plasma Environments

Gas Phase Condensation Reactions for Organosilane Synthesis

Gas phase condensation reactions represent another important method, particularly for the synthesis of organosilanes like phenylthis compound (B1630512). researchgate.netscite.ai This process involves the high-temperature reaction of this compound with an organic halide, such as chlorobenzene (B131634), in the gas phase. researchgate.netscite.ai

A key mechanistic aspect of this reaction is the thermal decomposition of this compound to form dichlorosilylene (SiCl₂). researchgate.net This highly reactive intermediate then inserts into the carbon-chlorine bond of the organic halide to form the desired organosilane product. researchgate.net Reaction flux analysis has shown that this insertion mechanism is the dominant pathway for product formation. researchgate.net

The development of detailed kinetic models, comprising numerous elementary reactions, has been instrumental in understanding and optimizing these complex gas-phase reactions. researchgate.net These models, validated by experimental data from tubular reactors, are crucial for the design and scale-up of commercial reactors for organosilane production. researchgate.net

Phenylthis compound Formation Kinetics

The direct gas-phase synthesis of phenylthis compound from the reaction of this compound (SiHCl₃) and chlorobenzene (C₆H₅Cl) is a commercially significant process. The kinetics of this reaction have been the subject of detailed investigation to elucidate the underlying mechanism and optimize reactor design.

A kinetic study conducted in a static system over a temperature range of 380–575°C revealed complex kinetic behavior. researchgate.net The reaction exhibits distinct characteristics in different temperature regimes. In the lower temperature range of 380–430°C, the reaction has a notably low activation energy of 6.4 kcal/mole. researchgate.net In this range, the reaction is first order with respect to chlorobenzene and zero order with respect to this compound. researchgate.net

Conversely, at higher temperatures, from 470–575°C, the activation energy increases significantly to 26.5 kcal/mole. researchgate.net In this higher temperature range, the reaction is first order in both this compound and chlorobenzene. researchgate.net The reaction is substantially inhibited by nitric oxide across the entire temperature range, suggesting the involvement of radical species. researchgate.net However, the reaction rate is largely independent of the surface-to-volume ratio of the reactor, indicating that it is primarily a homogeneous gas-phase process. researchgate.net

Further mechanistic studies, employing a kinetic model with 28 species and 56 elementary reactions, have corroborated these findings and provided deeper insights. researchgate.net These models, validated by experimental results from tubular reactors, confirm that the gas-phase condensation reaction is the predominant pathway. researchgate.netresearchgate.net A reaction flux analysis revealed that the formation of phenylthis compound is dominated by the insertion of dichlorosilylene (SiCl₂) into the C-Cl bond of chlorobenzene. researchgate.net The analysis indicated that approximately 74% of the initial this compound decomposes to form dichlorosilylene and hydrogen chloride, and subsequently, about 91% of the generated dichlorosilylene inserts into the C-Cl bond of chlorobenzene to yield the final product. researchgate.net

Interactive Data Table: Phenylthis compound Formation Kinetics

| Temperature Range (°C) | Activation Energy (kcal/mole) | Reaction Order (this compound) | Reaction Order (Chlorobenzene) |

| 380–430 | 6.4 | 0 | 1 |

| 470–575 | 26.5 | 1 | 1 |

Dichlorosilylene Insertion Mechanisms

Dichlorosilylene (SiCl₂) is a highly reactive intermediate with a divalent silicon center, making it a key species in the synthesis of various organosilicon compounds. acs.orgcapes.gov.bracs.org Its high reactivity means it is typically generated in situ for immediate consumption in subsequent reactions. acs.org One of the characteristic reactions of dichlorosilylene is its insertion into single bonds, a process of significant synthetic utility.

The formation of dichlorosilylene is often achieved through the thermal decomposition of this compound at high temperatures, a key step in processes like the Siemens method for producing electronic-grade silicon. acs.orgacs.org In this process, this compound decomposes to dichlorosilylene and hydrogen chloride. acs.org

The insertion of silylenes, such as dichlorosilylene, into silicon-chlorine (Si-Cl) bonds is a fundamental step in the growth of silicon-chain polymers. Computational studies, specifically using Density Functional Theory (DFT), have provided detailed mechanistic insights into these insertion reactions. nih.gov Although these studies have focused on dimethylsilylene (Me₂Si:), the general principles are applicable to dichlorosilylene.

The insertion of a silylene into a Si-Cl bond is a highly exothermic process, with reaction enthalpies reported to be more than 40 kcal/mol, and proceeds through a three-membered cyclic transition state. nih.gov The preferred pathway involves the approach of the silylene's lone-pair orbital towards the silicon atom of the chlorosilane. nih.gov This is supported by Natural Bond Orbital (NBO) analysis, which highlights significant nucleophilic interactions between the silylene lone-pair and the antibonding sigma orbital (σ*) of the Si-Y bond (where Y is a substituent on the chlorosilane) in the transition state. nih.gov A concerted mechanism is favored over a radical pathway involving the initial abstraction of the chlorine atom. nih.gov

The activation energy for this insertion is sensitive to both electronic and steric factors of the substituents on the chlorosilane. nih.gov

Electronic Effects: Electron-withdrawing substituents on the chlorosilane accelerate the insertion reaction. This is attributed to the enhanced nucleophilic interaction between the silylene lone-pair and the σ*(Si-Y) orbital at the transition state. The activation free energies (ΔG‡) show a correlation with the inductive effect of the substituents. nih.gov

Steric Effects: Bulky substituents on the chlorosilane increase the activation free energy due to steric hindrance. A correlation has been observed between the activation free energies and Taft's steric substituent constants (Es). nih.gov

While the direct concerted insertion of dichlorosilylene into Si-Cl bonds is a key mechanism, it is noted that in the presence of amines, the formation of longer silicon chains can follow more complex pathways. researchgate.net In such cases, the reactivity is dominated by the Lewis-base character of a dichlorosilylene-amine adduct. researchgate.net

Trichlorosilane Purification: Advanced Separation Technologies and Process Intensification

Distillation-Based Separation Processes

Distillation is the most prevalent technology for purifying the crude chlorosilane mixture, or condensate, that results from the synthesis of trichlorosilane. nih.govsisib.com This separation is feasible due to the different boiling points of the various chlorosilanes and their impurities present in the mixture. libretexts.org The primary goal is to isolate TCS from both lighter and heavier boiling point components.

Fractional Distillation for Chlorosilane Condensate

Fractional distillation is employed to separate the components of the chlorosilane mixture, which often have boiling points that differ by less than 25°C. chemeurope.comwikipedia.org This process utilizes a series of distillation columns, or a single column with multiple stages, to achieve the high degree of purity required, often exceeding 99.999%. researchgate.netrightexample.com

The purification of this compound from the crude condensate is typically a multi-stage process involving several distillation columns. nih.gov The process is designed to systematically remove impurities with boiling points lower than TCS (light admixtures) and those with higher boiling points (heavy admixtures).

A common industrial configuration involves a sequence of columns. nih.gov First, the raw material, which may consist of approximately 92.0 wt% TCS, 4.0 wt% dichlorosilane (B8785471) (DCS), and 4.0 wt% silicon tetrachloride (STC), is fed into a light-removing column. nih.gov In this initial column, the lighter components, primarily DCS (boiling point ~8.6°C), are separated and removed from the top of the column. libretexts.orgnih.gov

The bottom stream from the first column, now enriched in TCS and heavier components, is then fed into a second, heavy-removing column. nih.gov Here, STC (boiling point ~57.6°C) and other high-boiling impurities are separated and discharged from the bottom of the column. libretexts.orgnih.gov The purified TCS is then collected as the distillate or may be sent to further purification stages to remove any remaining trace impurities. nih.govgoogle.com A patent describes a three-step purification process where a first column removes tetrachlorosilane (B154696), a second removes low-boiling impurities, and a third separates high-purity this compound as the main product. google.com

The table below outlines the boiling points of key components in the chlorosilane condensate, which dictates the fractional distillation strategy.

| Compound | Boiling Point (°C at 1 atm) |

| Dichlorosilane (DCS) | 8.6 |

| This compound (TCS) | 31.9 |

| Silicon Tetrachloride (STC) | 57.6 |

| Boron Trichloride (B1173362) (BCl₃) | 12.65 |

| Data sourced from multiple references. libretexts.orgsisib.com |

To enhance separation efficiency and minimize energy consumption, the operating parameters of the distillation columns must be carefully optimized. Key parameters include the operating pressure, the number of theoretical plates (stages), the feed plate location, and the reflux ratio. scientific.netresearchgate.net

Process simulations are frequently used to determine the optimal conditions for specific separation requirements. nih.govscientific.net For instance, in a two-tower heat-integrated distillation process designed to remove light components first, followed by heavy components, specific optimal parameters have been identified. scientific.netresearchgate.net The first tower, for removing light impurities, operates at a higher pressure, while the second tower, for removing heavy impurities, operates at a lower pressure to facilitate heat integration. scientific.net

The following table presents optimized parameters from a simulation study for a two-tower TCS distillation process. scientific.net

| Parameter | First Tower (Light Component Removal) | Second Tower (Heavy Component Removal) |

| Operating Pressure | 500 kPa | 250 kPa |

| Number of Theoretical Plates | 32 | 74 |

| Feed Plate Position | 24 | 15 |

| Reflux Ratio | 4.2 | 111 |

| Distillate to Feed Ratio | 0.8516 | N/A |

| Bottoms to Feed Ratio | N/A | 0.9652 |

| Data from a simulation of a heat-integrated two-tower distillation process. scientific.net |

These optimized parameters can lead to significant energy savings and a high recovery coefficient for this compound, reaching up to 98.7%. scientific.net

The internal components of a distillation column are crucial for its efficiency. Instead of traditional trays, modern columns often use packing materials to increase the surface area for vapor-liquid contact, which enhances separation. chemeurope.comrightexample.com This is particularly important for chlorosilane distillation, where low-pressure drops across the column may be required, especially when operating under a vacuum. chemeurope.com

There are two main types of packing:

Random Packing: Consists of small, inert objects like Raschig rings that are randomly dumped into the column shell. chemeurope.com

Structured Packing: Comprises corrugated metal sheets or wire gauze arranged in a specific structure. chemeurope.com This type of packing generally offers higher efficiency, lower pressure drop, and greater capacity compared to random packing and trays.

In the context of chlorosilane purification, high-efficiency structured packing is specified in designs for reactive distillation towers used in the disproportionation of this compound, indicating its adoption for enhancing separation performance in related processes. google.com The improved contact between vapor and liquid phases provided by advanced packing materials allows for a more effective separation of close-boiling components, contributing to the production of higher purity this compound.

Optimization of Column Operating Parameters (Reflux Ratio, Pressure)

Energy-Efficient Distillation Configurations

Thermally coupled distillation, including heat-integrated distillation (HIPSD) and dividing wall columns (DWC), represents a significant advancement in process intensification for this compound purification. nih.govacs.org These configurations reduce energy consumption by eliminating some reboilers and condensers used in conventional multi-column setups. segovia-hernandez.com

In a thermally coupled sequence, the heat rejected from the condenser of one column is used to provide the heat required by the reboiler of another column. nih.govacs.org For example, in a heat integration pressure-swing distillation (HIPSD) process, columns are operated at different pressures so that the condensation temperature of a high-pressure column is high enough to boil the liquid in the reboiler of a low-pressure column. acs.org

Studies have shown that these advanced configurations can lead to substantial savings.

A heat integration pressure-swing distillation (HIPSD) process for TCS purification was found to reduce the total annual cost by up to 27.39% compared to a conventional distillation process. nih.govacs.org

A double heat pump-assisted distillation system achieved a 29% reduction in total annual cost compared to a conventional two-column process for obtaining TCS with a purity higher than 99.999% mol fraction. researchgate.netacs.org

Thermally coupled schemes, such as the Petlyuk-type column, can offer energy savings of around 30%. acs.orgsegovia-hernandez.com

These energy-efficient designs not only lower operating costs but also contribute to a more sustainable chemical manufacturing process. pensoft.net

Dividing-Wall Columns (DWCs) for Multi-Component Separation

Dividing-wall columns (DWCs) represent a significant advancement in distillation technology, offering a way to separate ternary mixtures into pure components within a single column shell. scilit.commontz.de This is achieved by installing a vertical wall in the middle section of the column, effectively separating the feed section from the product draw-off section. montz.dethechemicalengineer.com This configuration minimizes the remixing inefficiencies that occur in conventional distillation setups. thechemicalengineer.com

The use of DWCs in this compound purification has been shown to offer substantial benefits. Compared to conventional distillation processes, DWCs can significantly reduce the total annual cost (TAC), CO2 emissions, and exergy loss. researchgate.net For instance, one study demonstrated that a Kaibel Dividing Wall Column could save 26.43% on energy and lower equipment costs compared to conventional methods. nih.govacs.org Another study reported that a DWC could reduce the TAC, CO2 emissions, and exergy loss by an average of 35.81%, 53.56%, and 54.10%, respectively. researchgate.net

The design and optimization of DWCs for TCS purification are crucial for maximizing their benefits. researchgate.net Different configurations, such as the conventional DWC and the top dividing wall column (TDWC), have been explored. osti.govaidic.it The TDWC, in particular, is advantageous for high-pressure gas plant operations as it allows for absorption and distillation to occur concurrently in a single column. aidic.it The integration of a DWC into the TCS purification process leads to a more compact and energy-efficient system. osti.gov

| Parameter | Conventional Distillation | Dividing-Wall Column (DWC) | Percentage Reduction/Saving |

| Total Annual Cost (TAC) | Baseline | Reduced | 35.81% researchgate.net |

| CO2 Emissions | Baseline | Reduced | 53.56% researchgate.net |

| Exergy Loss | Baseline | Reduced | 54.10% researchgate.net |

| Energy Savings (Kaibel DWC) | Baseline | Reduced | 26.43% acs.org |

Heat-Integrated Pressure-Swing Distillation (HIPSD) Design and Control

Studies have shown that both partial and full HIPSD processes can lead to significant reductions in the total annual cost compared to conventional distillation. nih.govresearchgate.net For example, partial and full HIPSD configurations have been reported to reduce the TAC by 15.75% and 27.39%, respectively. nih.govresearchgate.net A three-column high-purity TCS HIPSD process demonstrated a primary TCS yield of 92% and theoretical energy savings of 66.7%. nih.govacs.org

Despite the economic advantages, the increased complexity of HIPSD systems makes their operability and controllability more challenging than conventional distillation processes. nih.govacs.org The dynamic control of these systems is crucial for maintaining stable operation and high product purity, especially when subjected to disturbances in feed flow rate and composition. nih.govresearchgate.net

Heat Pump Assisted Distillation Systems

Heat pump (HP) assisted distillation is an effective energy-saving technology for this compound purification. nih.govresearchgate.net By integrating a heat pump, the heat from the column's condenser can be upgraded and utilized in the reboiler, significantly reducing external energy requirements. acs.org

Research has demonstrated the economic feasibility and energy-saving potential of HP-assisted distillation for producing high-purity TCS. nih.govacs.org A double HP-assisted system was shown to reduce the total annual cost by 29% compared to a conventional two-column distillation process while achieving a TCS purity higher than 99.999% mol fraction. nih.govacs.org Combining HP technology with a top dividing wall column can further enhance energy efficiency, with studies suggesting that operating costs could be reduced by as much as 83%. osti.gov The thermodynamic feasibility of implementing such a system can be evaluated using a column grand composite curve. osti.gov

Dynamic Control and Operability of Integrated Distillation Systems

The integration of advanced separation technologies like DWCs and HIPSD introduces complexities in the dynamic control and operability of the this compound purification process. nih.govresearchgate.net While these systems offer significant energy and cost savings, their highly integrated nature makes them more challenging to control than traditional distillation columns. nih.govacs.orgmdpi.com

Effective dynamic control is essential to ensure stable operation, maintain high product purity, and handle disturbances in feed flow rate and composition. nih.govnih.gov Various control strategies have been investigated, including multi-loop proportional-integral (PI) control schemes and model predictive control (MPC). researchgate.net Dynamic simulations have shown that MPC schemes can offer improved closed-loop performance with minor overshoot, shorter transition times, and reduced oscillation compared to PI control. researchgate.net

For HIPSD systems, robust control structures, such as feedforward control strategies, have been developed to handle significant disturbances. nih.govresearchgate.net For instance, a control structure involving the ratio of reboiler heat duty to feed and the ratio of recycle to feed has been shown to effectively manage ±10% disturbances in feed flow and composition. nih.govresearchgate.net The evaluation of these control strategies often involves analyzing the integral squared error (ISE) and the dynamic response curve to assess system stability. nih.gov

| Disturbance Type | Magnitude of Change | Reference |

| Feed Flowrate | ±10% | nih.govresearchgate.net |

| Feed Composition (DCS/TCS/STC) | 0.02/0.96/0.02 and 0.06/0.88/0.06 | nih.govacs.org |

Impurity Removal Methodologies

Adsorption Technologies for Trace Impurity Control

Adsorption is a key technology for removing trace impurities, particularly boron and phosphorus compounds, from this compound. cip.com.cn These impurities are detrimental to the quality of the final polysilicon product. Adsorption methods are often used in conjunction with distillation to achieve the required high purity levels. google.com

Boron and Phosphorus Impurity Adsorption Kinetics

The removal of boron and phosphorus impurities from this compound is critical for producing electronic-grade silicon. cip.com.cn Adsorption is an effective method for this purpose, often utilizing materials with high selectivity for these impurities. cip.com.cn

The kinetics of adsorption are influenced by several factors, including the type of adsorbent, temperature, and the concentration of impurities. For instance, the adsorption of boron trichloride (BCl3) on a silicon surface is a key step in the deposition of boron impurities. mdpi.com Density functional theory (DFT) calculations have shown that BCl3 reacts more readily with the Si(100) surface than SiHCl3, leading to the incorporation of boron into the polysilicon. mdpi.com The adsorption process involves a charge transfer from the BCl3 molecule to the silicon surface. mdpi.com

Activated carbon is another adsorbent that has been studied for the removal of boron impurities from this compound. google.com The process can involve adding activated carbon to the this compound, followed by mixing, settling, and filtration. google.com The standing adsorption time is a critical parameter, with studies suggesting optimal times in the range of 90-120 minutes. google.com The physical properties of the activated carbon, such as diameter, surface aperture, and specific surface area, also play a significant role in its adsorption efficiency. google.com

Phosphorus impurities, often in the form of phosphine (B1218219) (PH3), can also be removed through adsorption. researchgate.net The adsorption of phosphine on a silicon surface can be controlled by temperature, with decomposition occurring at specific temperatures to allow for a controlled saturation of the surface with adsorbed phosphorus. researchgate.net

Alkalescent Polymerized Resin Adsorbents